3-Methyl-1-(methylamino)pentan-2-ol

Catalog No.
S14146809
CAS No.
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(methylamino)pentan-2-ol

Product Name

3-Methyl-1-(methylamino)pentan-2-ol

IUPAC Name

3-methyl-1-(methylamino)pentan-2-ol

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-4-6(2)7(9)5-8-3/h6-9H,4-5H2,1-3H3

InChI Key

CQQIUSXBDFAIIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CNC)O

3-Methyl-1-(methylamino)pentan-2-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group, a methylamino group, and a branched alkyl chain. The molecular formula of this compound is C8_{8}H19_{19}N1_{1}O1_{1}, indicating the presence of eight carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom. Its structural features contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: The compound can be reduced to yield different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group may participate in nucleophilic substitution reactions, facilitated by halogenating agents such as thionyl chloride or phosphorus tribromide.

The biological activity of 3-Methyl-1-(methylamino)pentan-2-ol is linked to its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The presence of the hydroxyl group enables hydrogen bonding and other interactions that can affect the compound's behavior in biological systems. Specific pathways and targets depend on the context of use, but the compound's structure suggests potential applications in pharmacology and biochemistry.

The synthesis of 3-Methyl-1-(methylamino)pentan-2-ol can be achieved through several methods:

  • Reductive Amination: A common approach involves the reaction of 3-methyl-2-pentanone with methylamine under reductive amination conditions. This typically utilizes a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and yield. High-pressure hydrogenation and advanced catalytic systems enhance efficiency and scalability.

The applications of 3-Methyl-1-(methylamino)pentan-2-ol are diverse and include:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in creating compounds that interact with biological targets.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of other organic compounds, particularly those involving amine functionalities.

Interaction studies involving 3-Methyl-1-(methylamino)pentan-2-ol focus on its role as a ligand for various receptors and enzymes. These studies reveal how the compound influences biological pathways and its potential therapeutic effects. The exact interactions depend on the specific molecular targets being studied but often involve modulation of receptor activity or enzyme function.

Several compounds share structural similarities with 3-Methyl-1-(methylamino)pentan-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-MethylaminopropanolContains a propanol backboneSimpler structure with fewer carbon atoms
2-Amino-3-methylpentan-2-olSimilar branched structureDifferent functional groups affecting reactivity
4-Methyl-N,N-dimethylanilineAromatic amine with methyl groupsAromatic character introduces different properties
N,N-DimethylaminoethanolContains an ethanol moietyDifferent alcohol structure affects solubility

These compounds highlight the uniqueness of 3-Methyl-1-(methylamino)pentan-2-ol in terms of its specific branching and functional groups, which influence its chemical reactivity and biological activity.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

131.131014166 g/mol

Monoisotopic Mass

131.131014166 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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